

# The Impact of TETi76 on TET2-Mutant Clonal Growth: A Technical Guide

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Compound of Interest		
Compound Name:	TETi76	
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## **Executive Summary**

Loss-of-function mutations in the Ten-Eleven Translocation 2 (TET2) gene are among the most frequent genetic alterations in myeloid neoplasms and a hallmark of clonal hematopoiesis of indeterminate potential (CHIP), a precursor state to hematologic malignancies.[1][2] These mutations lead to impaired DNA demethylation, skewed myeloid differentiation, and clonal expansion of hematopoietic stem and progenitor cells (HSPCs).[2][3] A novel therapeutic strategy has emerged, centered on the principle of synthetic lethality, by targeting the residual enzymatic activity of TET1 and TET3, upon which TET2-mutant cells are critically dependent. This guide provides an in-depth technical overview of **TETi76**, a small-molecule inhibitor of TET dioxygenases, and its specific impact on the growth and survival of TET2-mutant clones.

## Mechanism of Action: Synthetic Lethality in TET2-Deficient Cells

The therapeutic rationale for **TETi76** is built upon the concept of synthetic lethality. In healthy hematopoietic cells, TET family enzymes (TET1, TET2, and TET3) have overlapping functions in converting 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation.[3][4] When a loss-of-function mutation occurs in TET2, the cell becomes heavily reliant on the compensatory, residual dioxygenase activity of TET1 and TET3 for survival and proliferation.[2][5]



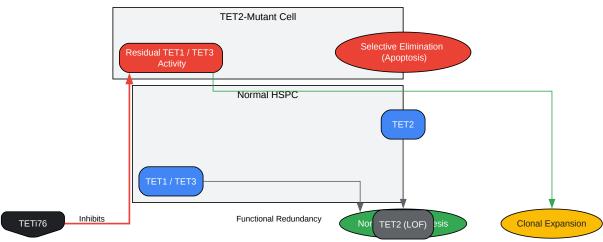
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**TETi76** was designed to mimic the effects of 2-hydroxyglutarate (2-HG), the oncometabolite produced by mutant IDH1/2 enzymes, which naturally inhibits TET activity.[1][6] The observed mutual exclusivity of TET2 and IDH1/2 mutations in myeloid neoplasms underpins this strategy; the profound suppression of all TET activity is lethal to the cell.[1][4][7] By inhibiting the remaining TET1/3 activity, **TETi76** pushes TET2-deficient cells below a critical threshold of dioxygenase function required for the transcription of essential survival and proliferation genes, leading to selective cell growth restriction and elimination.[1][8] Crucially, the pharmacologic effects of **TETi76** on normal HSPCs are reversible, providing a therapeutic window.[1][4][7]

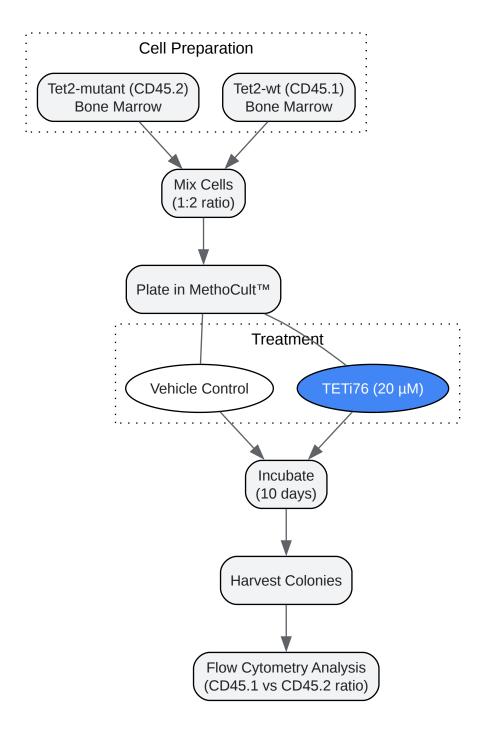


#### Compensatory Survival Signal

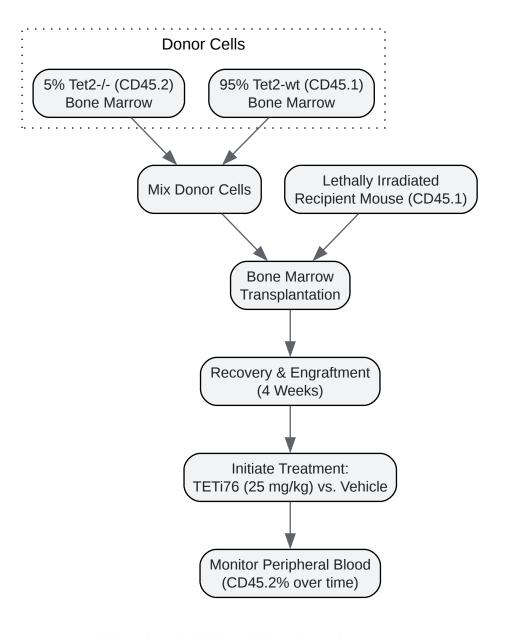


TETi76 exploits dependency on residual TET1/3 activity in TET2-mutant cells, leading to selective elimination.









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